molecular formula C18H22N4O2 B1684050 7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 333415-38-6

7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B1684050
M. Wt: 326.4 g/mol
InChI Key: ZFZAIHKQJBMYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0071063 is a potent and selective activator of the inward-rectifier potassium channel (Kir) 6.2 and sulfonylurea receptor (SUR) 1 (EC50 = 7 µM using whole cell patch clamp electrophysiology). It is selective for SUR1-containing Kir6.1 or Kir6.2 channels over SUR2A, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3/2, and voltage-gated potassium channel 2.1. VU0071063 inhibits glucose-stimulated calcium entry in isolated mouse pancreatic β-cells.
Novel activator of Kir6.2/SUR1
VU0071063 is an activator of Kir6.2/SUR1.

Scientific Research Applications

Potential Effects on Potassium Channels

A study by Gözde Gündüz et al. (2009) synthesized derivatives related to 7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and investigated their effects on vascular potassium channels. This research provides insights into the potential applications of such compounds in modulating vascular tone and contractile responses in the vascular system (Gözde Gündüz et al., 2009).

Role in Receptor Binding and Pharmacological Evaluation

Chłoń-Rzepa et al. (2013) conducted a study on derivatives of purine-2,6-dione, including compounds similar to the one , focusing on their binding affinity to 5-HT receptors. This research highlights the potential of these compounds in the development of treatments for psychological disorders due to their receptor-binding properties (Chłoń-Rzepa et al., 2013).

Evaluation of Genotoxic Effects

A study by Chen et al. (2008) evaluated the genotoxic effects of compounds including tert-butyl ethers, which are structurally related to 7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. This research is crucial for understanding the safety profile and potential genotoxic risks associated with such compounds (Chen et al., 2008).

Interaction and Binding Studies in Pharmaceutically Relevant Polymorphs

Latosinska et al. (2014) explored the interaction patterns in pharmaceutically relevant polymorphs of methylxanthines, which are related to the compound . This research provides valuable insights into the potential pharmaceutical applications and interaction mechanisms of these compounds (Latosinska et al., 2014).

properties

IUPAC Name

7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZAIHKQJBMYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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